![molecular formula C19H34N2O4 B1381366 Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate CAS No. 1404196-69-5](/img/structure/B1381366.png)

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

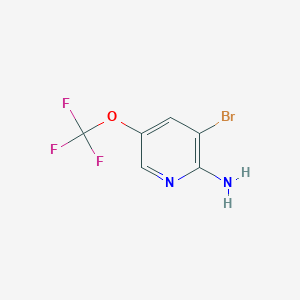

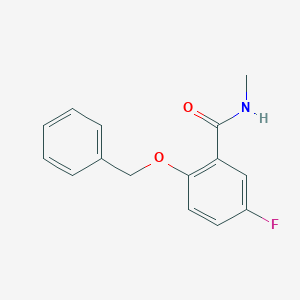

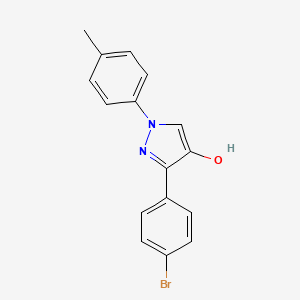

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate is a chemical compound with the CAS Number: 1404196-69-5 . It has a molecular weight of 354.49 . The IUPAC name for this compound is di-tert-butyl 2,9-diazaspiro [5.5]undecane-2,9-dicarboxylate .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is stored at room temperature . The country of origin for this compound is CN .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicity Studies

Synthetic phenolic antioxidants, which share structural similarities with Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, including related chemicals such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in industrial and commercial products to retard oxidative reactions and extend product shelf life. Recent studies highlight their detection in various environmental matrices and their potential human exposure through food intake, dust ingestion, and use of personal care products. Toxicity studies suggest that some of these compounds may cause hepatic toxicity, exhibit endocrine-disrupting effects, or even be carcinogenic, emphasizing the need for future research on novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Applications in Bioseparation Processes

Three-phase partitioning (TPP) is a nonchromatographic bioseparation technology that has gained attention for the separation and purification of bioactive molecules from natural sources. This method can be applied to the extraction, separation, and purification of various bioactive molecules, including proteins, enzymes, and small molecule organic compounds. TPP offers a rapid, green, efficient, economical, and scalable approach, highlighting its potential for broad applications in food, cosmetics, and medicine. The review by Yan et al. (2018) focuses on the TPP separation process, including its mechanisms and applications for bioactive molecule separation, indicating the relevance of similar chemical processes in the broader context of chemical and environmental engineering (Yan et al., 2018).

Fuel Additive Production and Purification

Methyl Tert-butyl Ether (MTBE) production, a process related to the chemical family of Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate, involves catalytic synthesis with a significant excess of methanol to improve reaction yield. Pervaporation, a membrane process for the highly selective separation of organic mixtures, has been identified as particularly effective for separating the azeotropic methanol/MTBE mixture. This review emphasizes the application of various polymer membranes in the purification of fuel oxygenates like MTBE, highlighting the search for new techniques to obtain pure MTBE from final products. The most effective materials for this purpose include poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, demonstrating the importance of membrane technologies in the production and purification of fuel additives (Pulyalina et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

ditert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLZCJUOAHCFRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCN(C2)C(=O)OC(C)(C)C)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)